molecular formula C11H16O B1679550 (pentyloxy)benzene CAS No. 2050-04-6

(pentyloxy)benzene

Cat. No.: B1679550
CAS No.: 2050-04-6
M. Wt: 164.24 g/mol
InChI Key: HPUOAJPGWQQRNT-UHFFFAOYSA-N
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Description

(Pentyloxy)benzene (CAS 2050-04-6), also known as pentyl phenyl ether, is an alkyl aryl ether with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol . Structurally, it consists of a benzene ring substituted with a pentyloxy (-O-C₅H₁₁) group. Key properties include:

  • Physical State: Liquid at room temperature .
  • Synonyms: Pentoxybenzene, amyloxyphenyl .
  • Applications: Primarily used as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules and materials science compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: (pentyloxy)benzene can be synthesized through the Williamson ether synthesis, a common method for preparing ethers. This involves the reaction of a phenoxide ion (formed by deprotonating phenol with a strong base such as sodium hydride) with a pentyl halide (such as pentyl bromide) under anhydrous conditions. The reaction proceeds via an S_N2 mechanism, where the nucleophilic phenoxide ion attacks the electrophilic carbon in the pentyl halide, displacing the halide ion and forming pentyl phenyl ether.

Industrial Production Methods: On an industrial scale, the production of pentyl phenyl ether may involve similar principles but with optimizations for yield and purity. This could include the use of continuous flow reactors, higher purity reagents, and more controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (pentyloxy)benzene, like other ethers, is relatively inert but can undergo certain reactions under specific conditions:

    Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid or hydroiodic acid. The reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, resulting in the formation of phenol and a pentyl halide.

    Oxidation: Under harsh conditions, ethers can be oxidized to form peroxides, although this is less common for pentyl phenyl ether due to its stability.

Common Reagents and Conditions:

    Acidic Cleavage: Hydrobromic acid or hydroiodic acid in aqueous solution.

    Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.

Major Products:

    Acidic Cleavage: Phenol and pentyl halide.

    Oxidation: Peroxides (under extreme conditions).

Scientific Research Applications

(pentyloxy)benzene finds applications in various fields of scientific research:

    Chemistry: Used as a solvent in organic synthesis due to its stability and relatively low reactivity.

    Biology: Employed in the extraction and purification of biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve both hydrophilic and hydrophobic compounds.

    Industry: Utilized in the formulation of perfumes and fragrances, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of pentyl phenyl ether is primarily related to its role as a solvent. It can dissolve a wide range of compounds, facilitating chemical reactions and extractions. The ether oxygen can engage in hydrogen bonding with other molecules, enhancing solubility and interaction with various substrates.

Comparison with Similar Compounds

Comparison with Similar Alkoxybenzenes

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Physical State (RT) Key Properties
(Pentyloxy)benzene C₁₁H₁₆O 164.24 -O-C₅H₁₁ Liquid High lipophilicity due to long alkyl chain
Methoxybenzene C₇H₈O 108.14 -O-CH₃ Liquid Lower boiling point, higher volatility
Ethoxybenzene C₈H₁₀O 122.16 -O-C₂H₅ Liquid Intermediate polarity, solvent utility
[1-Methyl-1-(pentyloxy)ethyl]benzene C₁₄H₂₂O 206.32 Branched -O-C₅H₁₁ Liquid (predicted) Higher density (0.902 g/cm³) and boiling point (262°C)
4-((4-(Pentyloxy)benzyl)oxy)benzaldehyde C₁₉H₂₂O₃ 298.38 -O-C₅H₁₁ + aldehyde Solid (mp 65–67°C) Polar functional groups enhance crystallinity

Key Observations :

  • Chain Length : Longer alkoxy chains (e.g., pentyl vs. methoxy) increase hydrophobicity and boiling points .
  • Branching : Branched derivatives (e.g., [1-Methyl-1-(pentyloxy)ethyl]benzene) exhibit higher predicted boiling points compared to linear analogs due to reduced molecular symmetry .
  • Functional Groups : Additional polar groups (e.g., aldehydes, halides) alter physical states and reactivity. For example, halogenated derivatives in are solids with defined melting points .

Biological Activity

The compound (pentyloxy)benzene, also known as 4-(pentyloxy)phenol, is an aromatic ether characterized by a pentyloxy group attached to a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing key findings from recent studies and presenting data on its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H5OC5H11\text{C}_6\text{H}_5\text{O}\text{C}_5\text{H}_{11}

This structure indicates a hydrophobic character due to the long pentyloxy chain, which enhances its ability to penetrate biological membranes.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. A study highlighted that alkyl ethers with longer carbon chains, such as those containing five to eight carbons, demonstrated enhanced efficacy against various bacterial strains, including Bacillus subtilis and Xanthomonas citri . The mechanism of action is believed to involve disruption of bacterial membrane integrity, leading to cell lysis.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundBacillus subtilis32 µg/mL
This compoundXanthomonas citri16 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies suggest that derivatives of this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been observed that compounds with similar structures can inhibit the proliferation of cancer cell lines by modulating the expression of genes involved in cell cycle regulation .

The biological activity of this compound is largely attributed to its ability to interact with cellular targets. The pentyloxy group enhances lipophilicity, facilitating membrane penetration. Once inside the cell, the compound may undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components such as proteins and nucleic acids.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various alkoxybenzenes, including this compound. The results indicated that longer alkyl chains significantly increased activity against Gram-positive bacteria compared to shorter chains .
  • Anticancer Research : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound derivatives resulted in reduced cell viability and increased apoptosis markers. The IC50 values for these compounds were comparable to established chemotherapeutics .

Q & A

Q. Basic: What are the standard synthetic routes for (pentyloxy)benzene, and what experimental conditions are critical for high yield?

The primary method for synthesizing this compound is the Williamson ether synthesis , which involves reacting a pentyl halide (e.g., 1-bromopentane) with a phenoxide ion under alkaline conditions. Critical parameters include:

  • Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Solvent : Use polar aprotic solvents (e.g., DMF or THF) to stabilize the phenoxide ion.
  • Reaction time : Monitor via TLC; typically 6–12 hours for completion.

For example, in a derivative synthesis (), coupling 1-(bromomethyl)-4-(pentyloxy)benzene with phenolic compounds achieved 40–63% yields using methanol washes and controlled stoichiometry. Always confirm purity via NMR and elemental analysis .

Q. Advanced: How do substituents on the benzene ring influence the reactivity of this compound derivatives in electrophilic substitution reactions?

Substituents alter electron density on the aromatic ring, affecting regioselectivity:

  • Electron-donating groups (e.g., -OCH₃, -NH₂) activate the ring, favoring para and ortho positions.
  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate the ring, directing substitutions to meta positions.

In 4-Fluoro-1-nitro-2-(pentyloxy)benzene (), the nitro group (-NO₂) deactivates the ring, while the pentyloxy chain (-OC₅H₁₁) donates electrons via resonance. Computational modeling (e.g., DFT) can predict substituent effects, validated experimentally through competitive nitration or halogenation studies .

Q. Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Identify proton environments (e.g., δ 3.96 ppm for the pentyloxy -OCH₂ group in ).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 303.0 [M]⁺ for a derivative in ).
  • Elemental Analysis : Verify purity (>95% by HPLC in ).
  • Melting Point : Assess crystallinity (e.g., 88–90°C for a derivative in ).

Cross-reference data with databases like PubChem or REAXYS to resolve discrepancies .

Q. Advanced: What strategies resolve contradictions in spectroscopic data when synthesizing novel this compound analogs?

Contradictions often arise from impurities or isomer formation. Solutions include:

  • Multi-technique validation : Combine NMR, MS, and IR to cross-verify functional groups.
  • Crystallography : Resolve structural ambiguities via X-ray diffraction.
  • Reaction optimization : Adjust solvent polarity (e.g., switch from methanol to acetonitrile) to reduce byproducts.

For example, highlights the need for precise temperature control to minimize side reactions during coupling steps. Reproducibility is enhanced by documenting reaction conditions in detail .

Q. Basic: How does the pentyloxy group affect this compound’s interaction with biological membranes?

The pentyloxy chain enhances lipophilicity , increasing membrane permeability. This is quantified via:

  • LogP measurements : Higher logP values indicate greater lipid solubility.
  • In vitro assays : Use Caco-2 cell monolayers to assess permeability.

In derivatives like 4-Fluoro-1-nitro-2-(pentyloxy)benzene (), the pentyloxy group improves bioavailability by facilitating passive diffusion across lipid bilayers .

Q. Advanced: What computational methods predict the metabolic pathways of this compound derivatives?

Tools like PISTACHIO and REAXYS model metabolic transformations:

  • Phase I metabolism : Predict hydroxylation or dealkylation sites using cytochrome P450 enzyme simulations.
  • Phase II metabolism : Identify glucuronidation or sulfation patterns.

For instance, emphasizes using BKMS_METABOLIC for high-accuracy predictions, validated by in vitro microsomal assays .

Q. Basic: What safety protocols are essential when handling this compound in the lab?

  • Ventilation : Use fume hoods to avoid inhalation (benzene derivatives are carcinogenic).
  • PPE : Wear nitrile gloves and goggles to prevent skin contact.
  • Waste disposal : Follow EPA guidelines for halogenated solvents.

Refer to Safety Data Sheets (SDS) for CAS 2050-04-6 () and monitor workplace exposure limits .

Q. Advanced: How to design a study evaluating this compound derivatives as COX-2 inhibitors?

Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Molecular docking : Screen derivatives against COX-2 active sites (PDB ID: 5KIR).

In vitro assays : Measure IC₅₀ values using recombinant COX-2 enzymes.

In vivo models : Test anti-inflammatory activity in murine collagen-induced arthritis.

’s approach with xanthone derivatives provides a template for dose-response and selectivity studies .

Properties

IUPAC Name

pentoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUOAJPGWQQRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174482
Record name Pentyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-04-6
Record name (Pentyloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentyl phenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTYL PHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8L3Z4J60K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 500 ml four-neck flask, load 115 g phenol (1.223 mol) and 82.2 g (1.468 mol) of dry KOH. A mass is heated up to 90° C. while mixing. Then by dropping during 0.5 h add 184.7 g (1.223 mol) of amylbromide. Maintain the mixture at a temperature of 95-100° C. for 45 minutes while mixing. After cooling, 200 ml of benzene and 300 ml of water are added to the mixture. The water layer is decanted. Then the benzene layer is washed with 200 ml of 5% solution of NaOH The benzene layer is then washed a few times with water until the reaction mixture is neutral.
Quantity
115 g
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reactant
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Quantity
82.2 g
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184.7 g
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200 mL
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Quantity
300 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Phenol (0.5 mole) was added to a solution of sodium ethoxide in ethanol (2 N; 250 ml) and 1-bromopentane (0.5 mole) was added dropwise while stirring. The mixture was heated under reflux for three hours and most of the solvent was then distilled off. Water was added to the residue and the organic layer was separated, washed twice with 10% aqueous NaOH, water, dilute H2SO4 and water, and was then dried over MgSO4. It was distilled in vacuo to give the title compound, b.p. 97°-101° C. at 14 mm Hg pressure. The identity and purity was confirmed by thin layer chromatography (TLC) and NMR and IR spectroscopy.
Quantity
0.5 mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.5 mol
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Reaction Step One
Quantity
250 mL
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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